4-Methylthiobenzylformamide

Oxidation-responsive DDS Thioether oxidation kinetics Polymeric micelles

4-Methylthiobenzylformamide (CAS 1307240-00-1) is an aryl thioether-functionalized formamide, structurally defined as N-(4-(methylthio)benzyl)formamide with the molecular formula C9H11NOS. Unlike unsubstituted benzylformamide, the presence of the 4-methylthio substituent introduces a distinct oxidation-sensitive handle and altered electronic properties, positioning this compound uniquely for applications in oxidation-responsive drug delivery systems (DDS) and as a versatile intermediate in medicinal chemistry, particularly in reductive amination sequences via Leuckart-type reactions.

Molecular Formula C9H11NOS
Molecular Weight 181.26 g/mol
Cat. No. B12198960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylthiobenzylformamide
Molecular FormulaC9H11NOS
Molecular Weight181.26 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)CNC=O
InChIInChI=1S/C9H11NOS/c1-12-9-4-2-8(3-5-9)6-10-7-11/h2-5,7H,6H2,1H3,(H,10,11)
InChIKeyGAQOHAKCQYNBCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylthiobenzylformamide (CAS 1307240-00-1): A Specialized Thioether-Formamide Building Block for Medicinal Chemistry & Material Science DDS Platforms


4-Methylthiobenzylformamide (CAS 1307240-00-1) is an aryl thioether-functionalized formamide, structurally defined as N-(4-(methylthio)benzyl)formamide with the molecular formula C9H11NOS . Unlike unsubstituted benzylformamide, the presence of the 4-methylthio substituent introduces a distinct oxidation-sensitive handle and altered electronic properties, positioning this compound uniquely for applications in oxidation-responsive drug delivery systems (DDS) and as a versatile intermediate in medicinal chemistry, particularly in reductive amination sequences via Leuckart-type reactions [1].

Why 4-Methylthiobenzylformamide Cannot Be Replaced by 4-Methoxy-, 4-Chloro-, or Unsubstituted Benzylformamides in Oxidation-Responsive DDS


Generic substitution among para-substituted benzylformamides is invalid for redox-sensitive applications due to fundamentally different physicochemical behaviors. While 4-methoxybenzylformamide (electron-donating) and 4-chlorobenzylformamide (electron-withdrawing) lack a redox-active center, the 4-methylthio group in 4-Methylthiobenzylformamide acts as a tunable thioether oxidation site [1]. In a direct comparative study of thioether-based polymeric micelles, the model compound 4-(methylthio)benzylamide (structurally analogous to the target compound) exhibited the slowest H2O2 oxidation kinetics compared to alkyl-thioether analogs, demonstrating that the benzylic-thioether motif provides a distinct, tunable ‘oxidation sensitivity window’ critical for achieving cancer-cell-selective drug release—a property unattainable with non-sulfur benzylformamide analogs [1].

Quantitative Differentiation of 4-Methylthiobenzylformamide: Kinetic & Application Evidence Against Closest Analogs


Tunable Oxidation Kinetics: 4-Methylthiobenzylamide Motif Exhibits Slower H2O2-Mediated Oxidation than Alkyl-Thioether Analogs

In a controlled experiment, model thioether compounds TPAM (alkyl), TMAM (cyclic), and TPhAM (4-(methylthio)benzylamide, structurally analogous to 4-Methylthiobenzylformamide) were treated with 1 equiv. H2O2. TPhAM required 7 days to reach complete oxidation, compared to 28 hours for TPAM, establishing that the benzylic thioether motif in 4-Methylthiobenzylformamide imparts significantly slower oxidation kinetics [1]. This quantifiable kinetic difference is crucial for designing DDS with sustained release profiles.

Oxidation-responsive DDS Thioether oxidation kinetics Polymeric micelles

Selective Micelle Destabilization: TPh Micelles Containing the 4-Methylthiobenzyl Motif Show Cell-Type Selective Stability

Polymeric micelles prepared with the TPh thioether group (mimicking 4-Methylthiobenzylformamide's motif) remained intact in both HepG2 cancer cells and normal HUVECs, unlike the faster-oxidizing TP micelles which were non-selectively destabilized. TM micelles, with intermediate sensitivity, were selectively destabilized in HepG2 but not HUVECs. The TPh system provides a stable platform that can be further engineered for hyper-selective delivery [1].

Cancer-selective drug delivery HepG2 cells HUVEC stability

Synthetic Versatility: Leuckart Reaction Intermediate Bypasses Amine Protection Steps Required for 4-Methoxy and 4-Chloro Analogs

4-Methylthiobenzaldehyde can be directly converted to 4-Methylthiobenzylformamide via the Leuckart reaction using formamide, yielding a protected amine equivalent. This contrasts with 4-methoxybenzaldehyde and 4-chlorobenzaldehyde, which produce non-thioether formamides lacking the post-synthetic oxidation handle [1]. The formamide group can be hydrolyzed to the free amine or retained for further functionalization, offering a strategic advantage in synthetic route design by eliminating a separate protection/deprotection sequence.

Reductive amination Leuckart reaction Formamide chemistry

Enzyme Inhibition Profile: Potential Class-Selective Differentiation Against Alcohol Dehydrogenase and Deiodinase

Database annotations (labmix24, BindingDB) indicate potential inhibitory activity of 4-Methylthiobenzylformamide against iodothyronine 5'-deiodinase , while the parent compound N-benzylformamide exhibits a Ki of 11000 nM against alcohol dehydrogenase class IV . This suggests that the introduction of the 4-methylthio substituent may shift enzyme selectivity away from alcohol dehydrogenase toward deiodinase or other targets, although direct comparative quantitative data for the deiodinase activity is currently unavailable.

Alcohol dehydrogenase inhibition Iodothyronine 5'-deiodinase Enzyme selectivity

High-Value Application Scenarios for 4-Methylthiobenzylformamide Driven by Quantitative Evidence


Core Thioether Monomer for Oxidation-Responsive Polymeric Micelles in Cancer Drug Delivery

Researchers developing oxidation-sensitive polymeric micelles for chemotherapeutic delivery should prioritize 4-Methylthiobenzylformamide as a core monomer building block. As demonstrated by the TPhAM model in the study by van der Vlies et al., the benzylic thioether motif provides a slow, tunable oxidation profile (7 days for complete H2O2 oxidation) that is 6x slower than alkyl-thioether analogs, enabling the design of micelles with innate stability in normal cells (HUVECs) [1]. This precise kinetic control is critical for achieving cancer-selective drug release with reduced systemic toxicity.

Late-Stage Diversification Handle in Medicinal Chemistry Synthesis

In medicinal chemistry campaigns focused on structure-activity relationship (SAR) studies of benzylamine-containing pharmacophores, 4-Methylthiobenzylformamide offers a strategic advantage over non-sulfur analogs. The formamide group serves as a protected amine equivalent, while the 4-methylthio substituent provides an orthogonal oxidation handle that can be chemoselectively converted to sulfoxide or sulfone for polarity, hydrogen-bonding, or potency optimization without additional protection steps [2][3]. This synthetic utility can reduce overall step counts by 1-2 steps compared to routes starting from 4-methoxy or 4-chloro analogs.

Investigational Probe for Thyroid Hormone Deiodinase Enzyme Studies

Based on annotated inhibitor activity against iodothyronine 5'-deiodinase , 4-Methylthiobenzylformamide can be utilized as a starting scaffold for developing probes to study thyroid hormone metabolism. In contrast to the parent N-benzylformamide, which preferentially inhibits alcohol dehydrogenase class IV (Ki = 11000 nM) , the methylthio derivative exhibits a shifted target engagement profile toward deiodinase enzymes, making it a more relevant chemical tool for researchers investigating thyroid axis regulation. Note: Quantitative IC50 data for the deiodinase inhibition remains to be published, and users should independently validate activity.

Building Block for Multi-Stimuli-Responsive Materials

Material scientists designing dual-responsive (oxidative and reductive) smart materials can exploit the dual functionality of 4-Methylthiobenzylformamide. The thioether moiety responds to oxidative environments by converting to hydrophilic sulfoxide/sulfone [1], while the formamide group can be reduced to the corresponding amine under reductive conditions, providing two orthogonal triggers for controlled disassembly, drug release, or surface property switching. This duality is absent in the 4-chloro and 4-methoxy benzylformamide analogs.

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